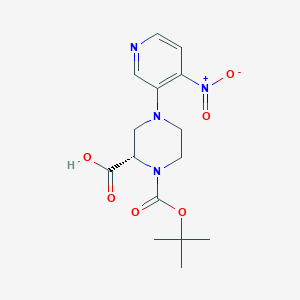
Tris(2-phenoxyethyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-phenoxyethyl) phosphite: is an organophosphorus compound with the molecular formula C24H27O6P . It is a phosphite ester, characterized by the presence of three 2-phenoxyethyl groups attached to a phosphorus atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(2-phenoxyethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2-phenoxyethanol. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
PCl3+3C6H5OCH2CH2OH→P(OCH2CH2OC6H5)3+3HCl
The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tris(2-phenoxyethyl) phosphite can undergo oxidation reactions to form corresponding phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and 2-phenoxyethanol.
Substitution: It can participate in substitution reactions where the phenoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Substitution Reagents: Halides, alcohols.
Major Products Formed:
Oxidation: Tris(2-phenoxyethyl) phosphate.
Hydrolysis: Phosphorous acid and 2-phenoxyethanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tris(2-phenoxyethyl) phosphite is used as a stabilizer in polymer chemistry to prevent degradation during processing. It acts as an antioxidant, protecting polymers from oxidative damage.
Biology: In biological research, it is used as a reagent for the synthesis of phosphite esters, which are intermediates in the synthesis of various biologically active compounds.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is widely used in the production of flame retardants, plasticizers, and lubricants. Its ability to stabilize polymers makes it valuable in the manufacturing of plastics and other polymer-based materials.
Mécanisme D'action
The primary mechanism by which tris(2-phenoxyethyl) phosphite exerts its effects is through its antioxidant properties. It decomposes hydroperoxides, which are harmful intermediates formed during the oxidation of polymers. By breaking down these hydroperoxides, it prevents the oxidative degradation of the polymer chains, thereby enhancing the material’s stability and longevity.
Comparaison Avec Des Composés Similaires
Tris(2-chloroethyl) phosphate (TCEP): Used as a flame retardant and plasticizer.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate (TEHP): Used as a plasticizer and lubricant.
Uniqueness: Tris(2-phenoxyethyl) phosphite is unique due to its phenoxyethyl groups, which provide distinct chemical properties compared to other tris(alkyl) phosphites. Its ability to act as an antioxidant and stabilizer in polymer chemistry sets it apart from other similar compounds, making it particularly valuable in applications requiring enhanced material stability.
Propriétés
Numéro CAS |
4486-47-9 |
|---|---|
Formule moléculaire |
C24H27O6P |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
tris(2-phenoxyethyl) phosphite |
InChI |
InChI=1S/C24H27O6P/c1-4-10-22(11-5-1)25-16-19-28-31(29-20-17-26-23-12-6-2-7-13-23)30-21-18-27-24-14-8-3-9-15-24/h1-15H,16-21H2 |
Clé InChI |
PXFYTECEPODOQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOP(OCCOC2=CC=CC=C2)OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


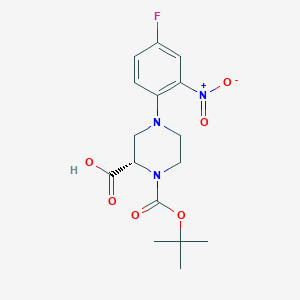
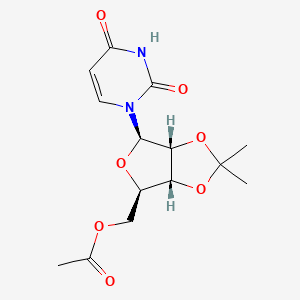

![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

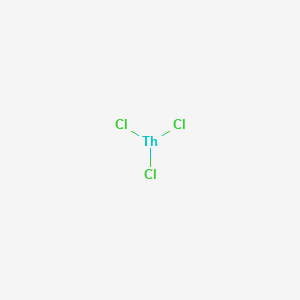




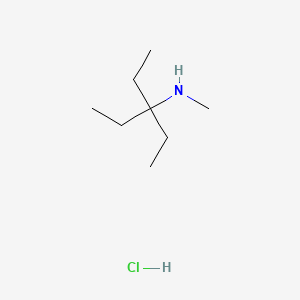

![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)
